Cinnamylpiperazine can be classified as an organic compound belonging to the piperazine family. It is synthesized from readily available precursors, making it accessible for research and development. The compound's derivatives have been explored for their potential applications in treating conditions related to the central nervous system and cancer.
The synthesis of cinnamylpiperazine typically involves several methods, including:
Cinnamylpiperazine features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The molecular formula is generally represented as with a molar mass of approximately 204.28 g/mol. The structural representation highlights the connectivity between the piperazine moiety and the cinnamyl group, which contributes to its biological activity.
Cinnamylpiperazine can undergo various chemical reactions:
The mechanism of action for cinnamylpiperazine derivatives often involves their interaction with neurotransmitter systems:
Cinnamylpiperazine exhibits various physical properties:
Research has employed techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to analyze and confirm the structure and purity of synthesized compounds .
Cinnamylpiperazine and its derivatives have potential applications in several areas:
The cinnamylpiperazine opioid class, exemplified by compounds like AP-237 (bucinnazine), originated from pharmaceutical research in the 1960s–1980s. Initial patents described synthetic routes for 1-butyryl-4-cinnamylpiperazine (AP-237) as potent analgesics, with bucinnazine clinically used in China for cancer pain management by 1986 [6] [8]. These compounds remained relatively obscure until international scheduling of fentanyl analogs accelerated post-2018. The U.S. DEA’s 2018 emergency scheduling of all illicit fentanyl analogues under the Temporary Reauthorization Act [4] [7], alongside similar actions in China and the UN, created a regulatory vacuum rapidly filled by non-fentanyl NSOs. Cinnamylpiperazines re-emerged as "legal high" alternatives due to their distinct piperazine core and cinnamyl moiety—structurally divergent from fentanyl’s piperidine-phenethyl scaffold [1] [3].
First identified in European drug markets in 2019 (e.g., Slovenia reported 2-methyl-AP-237 in March 2019), these compounds proliferated as analytically confirmed detections in postmortem cases surged during 2020–2021 [6] [9]. Their synthesis leverages simple, adaptable routes from commercially available precursors, enabling rapid scale-up in illicit laboratories [3]. Structurally, key derivatives include:
Table 1: Core Structural Features of Major Cinnamylpiperazine Opioids
Compound | Piperazine Substitution | Acyl Chain Length | Stereochemistry |
---|---|---|---|
AP-237 | None | C₃ (butyryl) | (E)-isomer |
2-Methyl-AP-237 | 2-methyl group | C₃ (butyryl) | Racemic (R/S) mixture |
AP-238 | None | C₄ (butanoyl) | (E)-isomer |
para-Methyl-AP-237 | para-methyl cinnamyl | C₃ (butyryl) | Undefined |
Azaprocin | 3,8-diazabicyclo[3.2.1] bridge | C₃ (propionyl) | Single enantiomer (patent) |
Global fentanyl control frameworks—particularly the U.S. "class-wide" scheduling of fentanyl-related substances (extended to December 31, 2024, via the Consolidated Appropriations Act, 2023) [5] [7]—created selective pressure for structurally novel opioids. Cinnamylpiperazines bypassed regulatory definitions due to:
Pharmacological data reinforced their market viability. While cinnamylpiperazines exhibit lower µ-opioid receptor (MOR) activation than fentanyl, their potency suffices for recreational use:
Table 2: In Vitro Pharmacological Profiles of Cinnamylpiperazines vs. Reference Opioids
Compound | MOR Potency (EC₅₀, nM) | Efficacy (% Emax vs. Hydromorphone) | Structural Class |
---|---|---|---|
Fentanyl | 1.1 | 143% | Phenethylpiperidine |
AP-238 | 248 | 98% | Cinnamylpiperazine |
2-Methyl-AP-237 | 1,290 | 125% | Cinnamylpiperazine |
AP-237 | >10,000 | 64% | Cinnamylpiperazine |
Morphine | 47 | 100% (reference) | Natural alkaloid |
International scheduling of 2-methyl-AP-237 began only after 2022 UN Commission on Narcotic Drugs action. By 2024, Canada, Italy, and Germany controlled specific analogs, but broader "generic scheduling" of the class remains limited [3] [6]. Illicit labs exploit this by modifying substituents (e.g., acyl chain length, ring methylation) to create novel unscheduled variants like AP-238 or para-methyl-AP-237 [1] [9].
Table 3: Global Legal Status Timeline for Key Cinnamylpiperazines
Year | Jurisdiction | Action Taken | Compounds Targeted |
---|---|---|---|
2019 | Sweden | National control as narcotic | 2-Methyl-AP-237 |
2020 | Japan | Designated Substance control | 2-Methyl-AP-237 |
2021 | Italy | Added to narcotics schedule | AP-237, 2-Methyl-AP-237, AP-238 |
2022 | UN CND | Added to Schedule I of Single Convention | 2-Methyl-AP-237 |
2023 | UK ACMD | Recommended classification as Class A drugs | All acyl piperazines |
2024 | Canada | Proposed addition to CDSA Schedule I | AP-237 and derivatives |
The Taliban’s 2022 opium ban in Afghanistan (reducing heroin production by ~95%) further incentivized synthetic opioid markets. Cinnamylpiperazines, alongside nitazenes, now pose significant displacement threats in European and North American drug supplies [3] [9]. Analytical challenges persist: isomers like 2-methyl-AP-237, AP-238, and para-methyl-AP-237 share identical molecular weights but distinct mass fragmentation patterns, complicating forensic identification [1] [3]. Initiatives like the CDC’s TOM Kits® now include cinnamylpiperazines to standardize detection [10].
Compound Names Discussed: Bucinnazine (AP-237), 2-Methyl-AP-237, AP-238, para-Methyl-AP-237, Azaprocin
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: